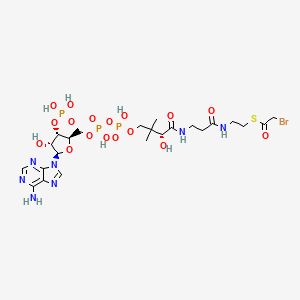

![molecular formula C11H8ClNO4S2 B1206523 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 496051-23-1](/img/structure/B1206523.png)

3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid

Descripción general

Descripción

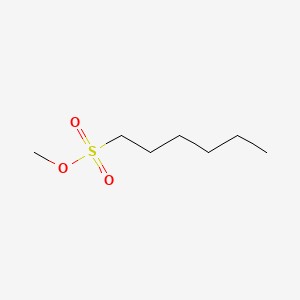

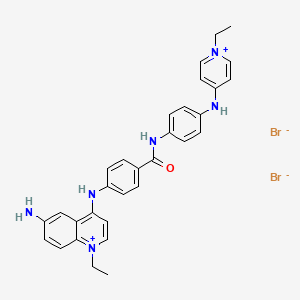

El ácido 3-[(4-cloroanilino)sulfonil]tieno-2-carboxílico es un compuesto orgánico que pertenece a la clase de las sulfanilidas. Se caracteriza por la presencia de un anillo de tiofeno sustituido con un grupo ácido carboxílico y un grupo sulfonilo unido a una porción de 4-cloroanilina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido 3-[(4-cloroanilino)sulfonil]tieno-2-carboxílico típicamente involucra los siguientes pasos:

Formación del Anillo de Tiofeno: El anillo de tiofeno puede sintetizarse mediante la reacción de un compuesto dicarbonílico adecuado con azufre elemental en presencia de una base.

Introducción del Grupo Ácido Carboxílico: El grupo ácido carboxílico puede introducirse a través de una reacción de acilación de Friedel-Crafts utilizando un cloruro de ácido carboxílico y un catalizador ácido de Lewis.

Adición del Grupo Sulfonilo: El grupo sulfonilo puede introducirse reaccionando el derivado de tiofeno con un cloruro de sulfonilo en presencia de una base.

Acoplamiento con 4-Cloroanilina: El paso final implica acoplar el derivado de tiofeno sulfonilado con 4-cloroanilina en condiciones adecuadas, como en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC).

Métodos de Producción Industrial

Los métodos de producción industrial para el ácido 3-[(4-cloroanilino)sulfonil]tieno-2-carboxílico pueden implicar rutas sintéticas similares pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación eficientes para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 3-[(4-cloroanilino)sulfonil]tieno-2-carboxílico sufre diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar sulfoxidos o sulfones.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de aluminio y litio para reducir el grupo sulfonilo a un grupo tiol.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo cloro, con nucleófilos como aminas o tioles.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.

Principales Productos Formados

Oxidación: Sulfoxidos o sulfones.

Reducción: Derivados de tiol.

Sustitución: Derivados de tiofeno sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

El ácido 3-[(4-cloroanilino)sulfonil]tieno-2-carboxílico tiene varias aplicaciones de investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones orgánicas.

Biología: Investigado por su potencial como inhibidor enzimático, particularmente contra enzimas beta-lactamasas en bacterias.

Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antibacterianas y antiinflamatorias.

Industria: Utilizado en el desarrollo de productos químicos y materiales especializados con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción del ácido 3-[(4-cloroanilino)sulfonil]tieno-2-carboxílico implica su interacción con objetivos moleculares como las enzimas. Por ejemplo, puede inhibir las enzimas beta-lactamasas al unirse al sitio activo y evitar la hidrólisis de los antibióticos betalactámicos. Esta inhibición es crucial para combatir la resistencia a los antibióticos en las bacterias. El compuesto también puede interactuar con otras vías moleculares, lo que lleva a los efectos biológicos observados .

Comparación Con Compuestos Similares

Compuestos Similares

- Ácido 3-[(4-bromoanilino)sulfonil]tieno-2-carboxílico

- Ácido 3-[(4-fluoroanilino)sulfonil]tieno-2-carboxílico

- Ácido 3-[(4-metoxianilino)sulfonil]tieno-2-carboxílico

Singularidad

El ácido 3-[(4-cloroanilino)sulfonil]tieno-2-carboxílico es único debido a la presencia del grupo cloro, que puede influir en su reactividad e interacciones con objetivos biológicos. El grupo cloro puede mejorar la lipofilia del compuesto, lo que potencialmente mejora su capacidad para penetrar las membranas celulares y alcanzar objetivos intracelulares. Además, el grupo cloro puede participar en interacciones específicas con enzimas y receptores, contribuyendo a la actividad biológica única del compuesto.

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4S2/c12-7-1-3-8(4-2-7)13-19(16,17)9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWKEEDITQJPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332234 | |

| Record name | 3-[(4-CHLOROANILINO)SULFONYL]THIOPHENE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496051-23-1 | |

| Record name | 3-[(4-CHLOROANILINO)SULFONYL]THIOPHENE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPG9JNK4RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid interact with AmpC β-lactamase and what are the downstream effects?

A1: This compound acts as a competitive, noncovalent inhibitor of AmpC β-lactamase. [] It binds to the enzyme's active site, directly competing with β-lactam antibiotics for binding. [] This interaction prevents the enzyme from hydrolyzing the β-lactam ring of these antibiotics, thus restoring their efficacy against bacteria expressing AmpC β-lactamase. [] X-ray crystallography studies revealed that the inhibitor forms interactions with key active site residues, mimicking the binding mode predicted by prior docking studies. []

Q2: How does modifying the structure of 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid impact its ability to inhibit AmpC β-lactamase?

A2: Researchers synthesized a series of sulfonylthiophene carboxylic acid derivatives to investigate structure-activity relationships. [] By analyzing the inhibitory activity of these modified compounds, they aimed to identify structural features crucial for potent AmpC inhibition. [] Co-crystallization of several inhibitors with AmpC, followed by X-ray crystallography, provided insights into the structural basis for observed changes in binding affinity. [] These findings can guide further optimization of this novel class of non-β-lactam inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1206455.png)